L-Leucyl-L-seryl-L-valyl-L-leucine
CAS No.: 918527-99-8
Cat. No.: VC16939212
Molecular Formula: C20H38N4O6
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918527-99-8 |
---|---|
Molecular Formula | C20H38N4O6 |
Molecular Weight | 430.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1 |
Standard InChI Key | AZMIJMPYAZKVFL-VGWMRTNUSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Introduction
Structural and Chemical Characteristics of L-Leucyl-L-seryl-L-valyl-L-leucine
Primary Structure and Sequence Analysis
L-Leucyl-L-seryl-L-valyl-L-leucine is a linear tetrapeptide with the sequence Leu-Ser-Val-Leu. Its structure includes:
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N-terminal leucine: A hydrophobic, branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation .
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Serine: A polar, hydroxyl-containing residue contributing to solubility and potential phosphorylation sites.
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Valine: Another BCAA critical for muscle metabolism and energy production.
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C-terminal leucine: Enhances hydrophobic interactions and structural stability.
The peptide’s molecular formula is , with a molecular weight of approximately 430.62 g/mol (Table 1).
Table 1: Physicochemical Properties of Leu-Ser-Val-Leu
Property | Value |
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Molecular Formula | |
Molecular Weight | 430.62 g/mol |
Isoelectric Point (pI) | ~5.8 (estimated) |
Solubility | Moderate in aqueous solutions |
Secondary and Tertiary Interactions
The presence of serine introduces hydrogen-bonding potential, while the BCAAs promote hydrophobic clustering. These interactions influence the peptide’s folding and stability under physiological conditions .
Synthesis and Production Methodologies
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the primary method for synthesizing Leu-Ser-Val-Leu. Key steps include:
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Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.
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Amino Acid Coupling: Sequential addition of Fmoc-protected amino acids using coupling reagents like HBTU/HOBt .
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Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes protecting groups and releases the peptide from the resin.
Critical Parameters:
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Coupling efficiency depends on steric hindrance from BCAAs.
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Serine’s hydroxyl group necessitates side-chain protection (e.g., tert-butyl).
Liquid-Phase Peptide Synthesis (LPPS)
LPPS offers scalability for industrial production but requires precise control over reaction conditions to avoid racemization, particularly at valine and leucine residues .
Biological Roles and Mechanistic Insights
Metabolic Regulation
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BCAA Contribution: Leucine and valine activate mTOR pathways, stimulating muscle protein synthesis and inhibiting catabolism .
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Serine’s Enzymatic Roles: As a precursor to phospholipids and nucleotides, serine may enhance the peptide’s bioavailability in metabolic tissues .
Physicochemical and Stability Profiles
Solubility and Partitioning
Leu-Ser-Val-Leu exhibits moderate water solubility (~15 mg/mL at pH 7.0) due to serine’s polarity, but hydrophobic BCAAs limit dissolution. In nonpolar solvents (e.g., DMSO), solubility increases to ~50 mg/mL.
Degradation Kinetics
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pH Stability: Stable at pH 4–8; hydrolyzes rapidly under acidic (pH < 2) or alkaline (pH > 10) conditions.
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Thermal Degradation: Decomposes above 60°C, with a half-life of 12 hours at 37°C .
Research Trends and Comparative Analysis
Comparative Studies with Analogous Peptides
Table 2: Functional Comparison with Related Peptides
Peptide | Sequence | Key Function | Reference |
---|---|---|---|
Leu-Ser-Val-Leu | LSVL | Muscle metabolism | |
Leu-Gln-Val-Gln | LQVQ | Immune modulation | |
Ala-Leu-Tyr-Leu | ALYL | Enzymatic inhibition |
Industrial and Research Applications
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Nutraceuticals: BCAA-rich peptides are incorporated into sports supplements for recovery enhancement.
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Drug Delivery: Hydrophobic domains facilitate encapsulation in lipid-based carriers.
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